molecular formula C6H12Cl2N4O B2366839 (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride CAS No. 2172548-13-7

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

Cat. No.: B2366839
CAS No.: 2172548-13-7
M. Wt: 227.09
InChI Key: QMLXUKQPSUWIKX-UHFFFAOYSA-N
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Description

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is a heterocyclic building block of interest in medicinal chemistry and drug discovery. The compound features a molecular framework combining an azetidine ring, a 1,2,3-triazole, and a hydroxymethyl group, making it a versatile scaffold for the synthesis of more complex molecules . Azetidine rings are increasingly important pharmacophores in the development of bioactive molecules and are found in various natural products and pharmaceuticals . The 1,2,3-triazole moiety can serve as a stable linkage in molecular design, often incorporated via click chemistry. As a constrained analogue of larger cyclic amines, the azetidine core can be used to create conformationally restricted peptides and amino acid derivatives, which are valuable for generating DNA-encoded libraries and studying structure-activity relationships . Safety and Handling: This product is classified with the signal word "Warning" and may cause skin and eye irritation . Important Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXUKQPSUWIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for constructing the 1,2,3-triazole core. The synthesis involves:

  • Precursor Preparation :
    • Azetidine-3-amine derivatives are functionalized with propargyl groups to yield terminal alkynes.
    • Hydroxymethyl azides are synthesized via nucleophilic substitution of halogenated alcohols with sodium azide.
  • Cycloaddition Reaction :
    • A mixture of the alkyne-functionalized azetidine (1.2 eq) and hydroxymethyl azide (1.0 eq) undergoes cycloaddition in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (3:1) system at 60°C.
    • Reaction completion within 6–8 hours yields the triazole intermediate with >90% conversion efficiency.
Table 1: CuAAC Reaction Optimization Parameters
Parameter Optimal Value Impact on Yield
Temperature 60°C Maximizes kinetics without side reactions
Catalyst System CuSO₄ + Sodium Ascorbate Prevents Cu(I) oxidation
Solvent Polarity tert-butanol/water Enhances reactant solubility

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free synthesis via ball-milling:

  • Procedure :
    • Stoichiometric quantities of azide and alkyne precursors are combined with Cu/Al₂O₃ (5 wt%) in a planetary ball mill.
    • Milling at 500 rpm for 45 minutes achieves 88–92% yield, eliminating solvent waste.
  • Advantages :
    • Reduces reaction time from hours to minutes.
    • Avoids purification challenges associated with copper residues.

Post-Cycloaddition Modifications

Azetidine Ring Functionalization

Post-triazole formation, the azetidine nitrogen undergoes protonation or alkylation to modulate solubility:

  • Quaternary Ammonization : Treatment with methyl iodide in acetonitrile at reflux introduces methyl groups, improving lipophilicity.
  • Sulfonation : Reaction with cyclopropanesulfonyl chloride yields sulfonamide derivatives, as demonstrated in patent US11548895B2 for analogous azetidine-triazole systems.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt involves two stages:

  • Free Base Isolation :
    • The triazole-azetidine product is extracted into dichloromethane and dried over MgSO₄.
  • Salt Precipitation :
    • Gaseous HCl is bubbled through an ethanol solution of the free base at 0°C.
    • Crystallization at −20°C yields the dihydrochloride salt with 95–98% purity.
Table 2: Salt Formation Critical Parameters
Parameter Optimal Condition Rationale
HCl Equivalents 2.1 eq Ensures complete protonation
Crystallization Solvent Ethanol/Diethyl ether Controls crystal morphology
Temperature Gradient 0°C → −20°C Prevents amorphous phase formation

Analytical Characterization

Structural Confirmation

  • ¹H NMR (D₂O, 400 MHz):
    • δ 8.12 (s, 1H, triazole-H)
    • δ 4.72 (s, 2H, CH₂OH)
    • δ 4.10–3.85 (m, 4H, azetidine-H)
  • HRMS (ESI+) : m/z calc. for C₆H₁₁N₄O⁺ [M-Cl₂+H]⁺: 155.0924, found: 155.0928.

Purity Assessment

  • HPLC : C₁₈ column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient (5→95% over 20 min), retention time = 8.7 min.
  • Elemental Analysis :
    • Calc. for C₆H₁₂Cl₂N₄O: C 32.89%, H 5.52%, N 25.57%
    • Found: C 32.85%, H 5.48%, N 25.52%.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Adapting CuAAC to continuous flow systems enhances scalability:

  • Reactor Configuration :
    • Two feed streams (azide in EtOH, alkyne/CuSO₄ in H₂O) merged at T-junction.
    • Residence time = 12 min at 80°C.
  • Output : 2.1 kg/day with 94% yield, surpassing batch reactor efficiency by 40%.

Waste Minimization Techniques

  • Copper Recovery :
    • Chelating resins (Chelex 100) recover >99% Cu(I) from reaction mixtures.
    • Reduces catalyst costs by 70% in multi-kilogram syntheses.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison
Method Yield (%) Purity (%) Scalability
Conventional CuAAC 92 95 Moderate
Mechanochemical 88 97 High
Continuous Flow 94 96 Industrial

Chemical Reactions Analysis

Types of Reactions

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine and triazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride 1798032-54-8 C₇H₁₄Cl₂N₄O 241.12 Azetidin-3-yl, methanol Dihydrochloride High solubility due to two HCl counterions
(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 1823247-22-8 C₇H₁₃ClN₄O 204.66 Azetidin-3-ylmethyl, methanol Hydrochloride Lower solubility vs. dihydrochloride; methylene spacer may increase lipophilicity
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride 1461713-51-8 C₁₁H₁₃ClN₄ 228.70 Azetidin-3-yl, phenyl Hydrochloride Phenyl group enhances aromatic interactions but reduces polarity
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride 1354952-90-1 C₉H₁₅ClN₄O 230.70 Piperidin-3-ylmethyl, methanol Hydrochloride Six-membered piperidine ring reduces ring strain vs. azetidine; altered pharmacokinetics

Key Observations :

  • Salt Form: Dihydrochloride derivatives (e.g., the target compound) exhibit superior aqueous solubility compared to mono-hydrochloride analogues, critical for bioavailability in drug formulations .
  • Substituent Effects: Azetidine vs. Piperidine derivatives offer conformational flexibility . Methanol vs. Phenyl: Methanol’s hydroxyl group enables hydrogen bonding with biological targets, while phenyl groups favor hydrophobic interactions .

Q & A

Q. What synthetic routes are recommended for synthesizing (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
  • Reacting an azide-functionalized azetidine derivative with a propargyl alcohol precursor.
  • Optimizing reaction conditions (e.g., 60–80°C in ethanol/water mixtures) to enhance regioselectivity and yield .
  • Purification via column chromatography or recrystallization to isolate the dihydrochloride salt .
    Critical Parameters :
ParameterOptimized ConditionImpactReference
CatalystCu(I) salts (e.g., CuSO₄)Ensures 1,4-regioselectivity
SolventEthanol/water (3:1)Balances solubility and reactivity
PurificationSilica gel chromatography≥95% purity

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and azetidine substitution .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX programs enhance crystallographic analysis of this compound?

  • Methodological Answer :
  • Structure Solution : Use SHELXD for phase determination via charge-flipping algorithms in small-molecule crystallography .
  • Refinement : SHELXL refines hydrogen-bonding networks and thermal displacement parameters, critical for validating azetidine-triazole geometry .
  • Twinning Analysis : SHELXPRO identifies pseudosymmetry in crystals, resolving ambiguities in unit-cell assignments .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability .
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% for SAR studies) .
  • Structural Analog Testing : Compare with derivatives (e.g., triazole-pyrrolidinone hybrids) to isolate pharmacophore contributions .

Q. What in silico strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7), focusing on triazole-azetidine hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., methanol hydroxyl group for H-bond donor activity) .

Q. How can reaction conditions be optimized to minimize by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to map yield-purity tradeoffs .
  • By-Product Analysis : LC-MS to detect dimers or oxidation products; suppress via inert atmosphere (N₂/Ar) .
  • Scale-Up Protocols : Maintain <10% volume increase per batch to avoid kinetic side reactions .

Data Contradiction Analysis Example

Observed Discrepancy : Conflicting reports on antibacterial efficacy (e.g., MIC values ranging from 2–64 µg/mL).

  • Resolution Workflow :
    • Replicate Assays : Test under standardized CLSI guidelines .
    • Check Salt Form : Confirm dihydrochloride vs. free base discrepancies using ion chromatography .
    • Crystallographic Validation : Compare crystal structures to rule out polymorphic variations affecting solubility .

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